An In-Depth Technical Guide to the Synthesis and Characterization of 6-Methylpyridine-3-carbohydrazide
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Methylpyridine-3-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Methylpyridine-3-carbohydrazide, a valuable building block in medicinal chemistry and drug development. This document outlines a reliable synthetic pathway, detailed experimental protocols, and a thorough analysis of the compound's structural and spectroscopic properties.
Synthesis of 6-Methylpyridine-3-carbohydrazide
The synthesis of 6-Methylpyridine-3-carbohydrazide is a two-step process commencing with the Fischer esterification of 6-methylnicotinic acid to yield methyl 6-methylnicotinate. This intermediate is subsequently converted to the target carbohydrazide via hydrazinolysis.
Step 1: Synthesis of Methyl 6-methylnicotinate via Fischer Esterification
The esterification of 6-methylnicotinic acid is effectively achieved using methanol in the presence of a strong acid catalyst, such as sulfuric acid.[1][2]
Experimental Protocol:
-
To a stirred solution of 6-methylnicotinic acid (e.g., 40 g, 290 mmol) in methanol (750 mL), slowly add concentrated sulfuric acid (40 mL).[3]
-
Heat the reaction mixture to reflux and maintain for approximately 17 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion, cool the mixture and concentrate it to dryness under reduced pressure using a rotary evaporator.[2]
-
Carefully neutralize the residue to pH 7 with an ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) solution and solid NaHCO₃.[1][3]
-
Extract the aqueous layer with ethyl acetate (3 x 500 mL).[4]
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[4]
-
Filter off the drying agent and remove the solvent under reduced pressure to yield methyl 6-methylnicotinate as an off-white solid.[5] A typical yield for this reaction is approximately 75%.[3]
Step 2: Synthesis of 6-Methylpyridine-3-carbohydrazide via Hydrazinolysis
The conversion of the methyl ester to the corresponding carbohydrazide is achieved by reaction with hydrazine hydrate.
Experimental Protocol:
-
Dissolve methyl 6-methylnicotinate in a suitable solvent such as ethanol or methanol.
-
Add an excess of hydrazine hydrate (typically 5-10 molar equivalents).
-
Heat the reaction mixture to reflux for 3 to 12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and then place it in a refrigerator to facilitate crystallization of the product.
-
Collect the precipitated solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield 6-Methylpyridine-3-carbohydrazide.
Characterization Data
The structural confirmation of the synthesized compounds is achieved through a combination of spectroscopic techniques.
Data for Starting Material and Intermediate
The following tables summarize the key characterization data for the starting material, 6-methylnicotinic acid, and the intermediate, methyl 6-methylnicotinate.
Table 1: Characterization Data for 6-Methylnicotinic Acid
| Property | Value |
| Molecular Formula | C₇H₇NO₂ |
| Molecular Weight | 137.14 g/mol |
| ¹H NMR (DMSO-d₆) | δ (ppm): 13.3 (s, 1H, COOH), 8.9 (s, 1H, Py-H), 8.1 (d, 1H, Py-H), 7.3 (d, 1H, Py-H), 2.5 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 166.8, 158.5, 150.1, 137.9, 126.2, 123.5, 23.9 |
| FTIR (KBr, cm⁻¹) | ~3000-2500 (O-H stretch), ~1700 (C=O stretch), ~1600, 1480 (C=C and C=N stretch) |
| Mass Spectrum (m/z) | 138 [M+H]⁺ |
Table 2: Characterization Data for Methyl 6-methylnicotinate
| Property | Value |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol [6] |
| Melting Point | 34-37 °C[3] |
| ¹H NMR (CDCl₃) | δ (ppm): 9.06 (s, 1H, H-2), 8.13 (dd, J=8.0, 2.0 Hz, 1H, H-4), 7.20 (d, J=8.0 Hz, 1H, H-5), 3.89 (s, 3H, -OCH₃), 2.58 (s, 3H, -CH₃)[3][7] |
| ¹³C NMR (CDCl₃) | Expected δ (ppm): ~165 (C=O), ~159 (C-6), ~151 (C-2), ~137 (C-4), ~124 (C-5), ~122 (C-3), ~52 (OCH₃), ~24 (CH₃)[7] |
| FTIR (Melt, cm⁻¹) | ~1730 (C=O stretch, ester), ~1290, 1110 (C-O stretch)[6] |
| Mass Spectrum (m/z) | 152 [M+H]⁺, 120 [M-OCH₃]⁺[7][8] |
Predicted Characterization Data for 6-Methylpyridine-3-carbohydrazide
Table 3: Predicted Characterization Data for 6-Methylpyridine-3-carbohydrazide
| Property | Predicted Value |
| Molecular Formula | C₇H₉N₃O |
| Molecular Weight | 151.17 g/mol |
| ¹H NMR (DMSO-d₆) | Expected δ (ppm): ~9.5 (s, 1H, -CONH-), ~8.8 (s, 1H, Py-H), ~8.0 (d, 1H, Py-H), ~7.2 (d, 1H, Py-H), ~4.5 (s, 2H, -NH₂), ~2.4 (s, 3H, -CH₃) |
| ¹³C NMR (DMSO-d₆) | Expected δ (ppm): ~164 (C=O), ~157 (C-6), ~149 (C-2), ~138 (C-4), ~128 (C-3), ~123 (C-5), ~24 (CH₃) |
| FTIR (KBr, cm⁻¹) | ~3300, 3200 (N-H stretch), ~1650 (C=O stretch, amide I), ~1600 (N-H bend, amide II), ~1550 (C=N stretch) |
| Mass Spectrum (m/z) | 152 [M+H]⁺ |
Visualized Workflows and Relationships
Synthesis Workflow
The following diagram illustrates the synthetic pathway from 6-methylnicotinic acid to 6-Methylpyridine-3-carbohydrazide.
Characterization Logic
This diagram shows the relationship between the analytical techniques and the structural information they provide for the characterization of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methyl 6-methylnicotinate | 5470-70-2 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Methyl 6-methylnicotinate | C8H9NO2 | CID 231548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
